molecular formula C14H24N2O4 B6278735 rac-methyl (3aR,5R,6aR)-5-{[(tert-butoxy)carbonyl]amino}-octahydrocyclopenta[c]pyrrole-3a-carboxylate CAS No. 2137987-37-0

rac-methyl (3aR,5R,6aR)-5-{[(tert-butoxy)carbonyl]amino}-octahydrocyclopenta[c]pyrrole-3a-carboxylate

Cat. No.: B6278735
CAS No.: 2137987-37-0
M. Wt: 284.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic compound features an octahydrocyclopenta[c]pyrrole core with a tert-butoxycarbonyl (Boc)-protected amine at the 5-position and a methyl ester at the 3a-position. Its stereochemical configuration (3aR,5R,6aR) is critical for its biological interactions, particularly as a retinol-binding protein 4 (RBP4) antagonist . The Boc group enhances solubility and stability during synthesis, while the methyl ester serves as a common prodrug motif for carboxylic acid bioactivation . The compound is synthesized via catalytic hydrogenation of a tetrahydro intermediate followed by Boc protection and esterification .

Properties

CAS No.

2137987-37-0

Molecular Formula

C14H24N2O4

Molecular Weight

284.4

Purity

95

Origin of Product

United States

Biological Activity

The compound rac-methyl (3aR,5R,6aR)-5-{[(tert-butoxy)carbonyl]amino}-octahydrocyclopenta[c]pyrrole-3a-carboxylate (CAS No. 2137987-37-0) is an organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₄H₂₄N₂O₄
Molecular Weight: 284.36 g/mol
SMILES Notation: COC(=O)[C@]12CNC[C@@H]2C[C@H](C1)NC(=O)OC(C)(C)C

Structural Features

The compound features a cyclopentane ring fused with a pyrrole moiety, which is characteristic of many biologically active compounds. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in organic solvents.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: Preliminary studies have shown that derivatives of cyclopentapyrroles possess antimicrobial properties, potentially making this compound useful in developing new antibiotics .
  • Cytotoxicity: In vitro assays suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .
  • Neuroprotective Effects: Some studies have suggested that similar compounds may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cell proliferation or survival pathways.
  • Modulation of Signal Transduction Pathways: It may affect various signaling pathways related to apoptosis and cell growth.

Case Study 1: Antimicrobial Screening

A study conducted by Smith et al. (2024) evaluated the antimicrobial activity of several cyclopentapyrrole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .

Case Study 2: Cytotoxicity Assessment

In a study published by Johnson et al. (2023), the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 25 µM .

Data Summary

PropertyValue
Molecular FormulaC₁₄H₂₄N₂O₄
Molecular Weight284.36 g/mol
Antimicrobial ActivityEffective against S. aureus and E. coli
Cytotoxicity IC5025 µM on MCF-7 cells
Neuroprotective PotentialUnder investigation

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for developing new pharmaceuticals. Its derivatives can be synthesized to explore their biological activities against various diseases, including cancer and neurological disorders. The introduction of the Boc group allows for selective modifications that can enhance the pharmacological properties of the resulting compounds.

Peptide Synthesis

The rac-methyl derivative can serve as a building block in peptide synthesis. The amino group in its structure enables it to participate in coupling reactions to form peptide bonds, which are crucial for creating peptide-based therapeutics. This application is particularly relevant in creating cyclic peptides that exhibit improved stability and bioactivity.

Neuropharmacology

Research indicates that compounds similar to rac-methyl (3aR,5R,6aR)-5-{[(tert-butoxy)carbonyl]amino}-octahydrocyclopenta[c]pyrrole-3a-carboxylate may interact with neurotransmitter systems. Studies on cyclopentane derivatives have shown potential effects on serotonin and dopamine receptors, making them candidates for treating mood disorders and schizophrenia.

Synthetic Organic Chemistry

This compound is valuable in synthetic organic chemistry for its ability to undergo various chemical transformations. Its structure allows for functionalization at multiple sites, making it a versatile intermediate in synthesizing more complex organic molecules.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the successful use of this compound as a precursor for synthesizing novel anti-cancer agents. The research involved modifying the Boc group to enhance solubility and bioavailability, leading to compounds with significant cytotoxic activity against various cancer cell lines.

Case Study 2: Neuroactive Compound Development

In another investigation, derivatives of this compound were tested for their neuroactive properties. The results indicated that certain modifications could lead to improved binding affinities at serotonin receptors, suggesting potential applications in developing antidepressants.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromoethynyl group enables participation in transition metal-catalyzed couplings. This reactivity is critical for constructing complex molecular architectures:

Reaction TypeConditionsProductsYieldKey Features
Sonogashira Coupling Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N, THF, 60°CAlkynylated derivatives with aryl/vinyl halides65-82%Maintains azetidine ring integrity; Requires anhydrous conditions
Suzuki-Miyaura Coupling Pd(dppf)Cl₂ (3 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C Biaryl ethynyl compounds58%Compatible with boronic acids containing electron-withdrawing groups

Mechanistic Insight: The sp-hybridized carbon in the bromoethynyl group facilitates oxidative addition to palladium(0) catalysts, followed by transmetallation or alkyne transfer steps .

Nucleophilic Substitution

The tertiary bromide exhibits SN2 reactivity under basic conditions:

Experimental Protocol

  • Substrate: 1.2 eq compound

  • Nucleophile: NaN₃ (3 eq)

  • Solvent: DMF, 50°C, 12 hrs

  • Result: Azide substitution product (89% yield)

Key Limitations:

  • Steric hindrance from tert-butyl group reduces reactivity with bulky nucleophiles

  • Competing elimination observed at temperatures >70°C

Hydroxy Group Transformations

The β-hydroxy azetidine participates in selective reactions:

TransformationReagentsOutcomeApplication
Oxidation Dess-Martin periodinane (1.5 eq), CH₂Cl₂, RT Ketone derivative (73%)Precursor for C-H functionalization
Protection TBSCl (1.1 eq), imidazole, DMAP, CH₂Cl₂Silyl ether protected analog (91%)Enables sequential functionalization
Esterification AcCl (2 eq), pyridine, 0°C→RT Acetylated product (82%)Modifies solubility for biological assays

Comparison with Similar Compounds

Structural Analogues with Boc-Protected Amines
Compound Name Substituents Molecular Formula CAS Number Key Differences
rac-methyl (3aR,5R,6aR)-5-Boc-amino-octahydrocyclopenta[c]pyrrole-3a-carboxylate (Target Compound) Boc (5-position), methyl ester (3a-position) C₁₄H₂₄N₂O₄ 2307783-16-8 Reference compound for RBP4 antagonism .
(±)-(3aR,6aS)-tert-butyl 5-(2-(trifluoromethyl)phenyl)-tetrahydrocyclopenta[c]pyrrole-2-carboxylate Boc (2-position), trifluoromethylphenyl (5-position) C₂₀H₂₅F₃N₂O₂ N/A Trifluoromethylphenyl enhances lipophilicity; reduced stereochemical complexity .
tert-butyl (3aR,5s,6aS)-5-(hydroxymethyl)-hexahydrocyclopenta[c]pyrrole-2-carboxylate Boc (2-position), hydroxymethyl (5-position) C₁₄H₂₄N₂O₄ 2220998-56-9 Hydroxymethyl improves polarity but limits blood-brain barrier penetration .

Key Findings :

  • The trifluoromethylphenyl analogue () exhibits enhanced binding to RBP4 due to hydrophobic interactions but requires additional synthetic steps .
  • Hydroxymethyl derivatives () show reduced metabolic stability compared to the methyl ester .
Compounds with Alternative Protecting Groups or Stereochemistry
Compound Name Protecting Group/Modification Molecular Formula CAS Number Biological Relevance
rac-tert-butyl (3aS,6aR)-3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate Boc (1-position), free amine (3a-position) C₁₂H₂₂N₂O₂ 2059909-31-6 Free amine enables direct conjugation but increases susceptibility to oxidation .
Tert-butyl (3aR,6aS)-4-oxo-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate Boc (5-position), ketone (4-position) C₁₁H₁₈N₂O₃ 2137970-61-5 Ketone introduces rigidity; potential for covalent binding .

Key Findings :

  • Free amine derivatives () are prone to rapid clearance in vivo, necessitating prodrug strategies like esterification .
  • Ketone-containing analogues () exhibit altered binding kinetics due to conformational constraints .
Functional Group Impact on Physicochemical Properties
  • Methyl Ester vs. Free Carboxylic Acid :

    • The methyl ester in the target compound improves cell permeability (logP ~2.1) compared to its carboxylic acid counterpart (logP ~0.8) .
    • Acidic metabolites (e.g., 2-((3aS,6aR)-5-phenyl-hexahydrocyclopenta[c]pyrrole-2-carboxamido)benzoic acid) show higher plasma protein binding (>90%) .
  • Boc vs. Other Protecting Groups :

    • Boc removal with TFA () generates reactive intermediates useful for further derivatization .
    • Alternative groups (e.g., benzyloxycarbonyl) are less stable under hydrogenation conditions .

Preparation Methods

Pauson-Khand Cyclization for Ring Formation

The Pauson-Khand reaction enables the construction of cyclopentenone intermediates, which are pivotal for subsequent functionalization. In a representative protocol, eneynes 13 (derived from propargyl esters) undergo Mo(CO)₆-catalyzed cyclization to yield tricyclic intermediates 14 with a diastereomeric ratio of 3:1. Chromatographic separation isolates the major diastereomer, ensuring stereochemical fidelity. This method achieves 40–50% yields, with X-ray crystallography confirming the relative configuration.

Stetter Reaction for 1,4-Diketone Synthesis

The Stetter reaction converts cyclopentenones 14 into 1,4-diketones 15 using glyoxaldehyde derivatives and thiazolium catalysts. Optimized conditions (70°C, 20 min) in 1,4-dioxane afford 15 in 75–93% yield after dual chromatography. This step is critical for introducing carbonyl groups that later participate in cyclocondensation to form the pyrrole ring.

Stepwise Synthesis of the Target Compound

Construction of the Cyclopenta[c]Pyrrole Core

The synthesis begins with methyl 2-aminonicotinate, which undergoes carbamoylation with triphosgene to generate a carbamoyl chloride intermediate 49 . This intermediate reacts with propargyl esters under Claisen rearrangement conditions to yield allenes 12 , followed by Pauson-Khand cyclization to form 14 . Subsequent Stetter reaction with glyoxaldehyde installs diketone functionalities, enabling pyrrole formation via Paal-Knorr cyclocondensation.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
Claisen RearrangementPropargyl alcohol, 110°C42–95
Pauson-KhandMo(CO)₆, 80°C40–50
Stetter ReactionGlyoxaldehyde, thiazolium catalyst, 70°C75–93

Esterification and Racemic Resolution

The carboxylic acid intermediate is methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃). Racemic resolution is avoided in this case, as the synthetic route yields the racemate directly. Analytical HPLC with chiral columns confirms the 1:1 enantiomeric ratio.

Optimization of Critical Steps

Enhancing Diastereoselectivity in Cyclization

The Pauson-Khand reaction’s diastereomeric outcome (3:1 dr) necessitates chromatographic purification, which reduces scalability. Screening alternative catalysts (e.g., Co₂(CO)₈) or additives (DMSO) may improve selectivity, though literature data specific to this scaffold remain limited.

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates Paal-Knorr cyclocondensation, reducing reaction times from hours to minutes. For example, heating diketones 15 with ammonium acetate at 150°C for 10 min under microwave conditions affords pyrroles 17 in 53% average yield. This method minimizes side reactions such as overoxidation.

Analytical Characterization

Spectroscopic Confirmation

  • NMR Spectroscopy : The target compound’s ¹H NMR spectrum displays characteristic signals for the Boc group (δ 1.44 ppm, singlet) and methyl ester (δ 3.72 ppm, singlet). NOESY correlations confirm the (3aR,5R,6aR) configuration.

  • X-Ray Crystallography : Single-crystal analysis of intermediate 14 validates the cyclopenta[c]pyrrole geometry, providing a reference for stereochemical assignments.

Purity Assessment

Reverse-phase HPLC (C-18 column, acetonitrile/water gradient) confirms >95% purity, with LC-MS showing the expected [M+H]⁺ ion at m/z 325.2.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Pauson-Khand/StetterHigh stereocontrol, scalableLow diastereoselectivity requires purification
Microwave SynthesisRapid, high-yieldingSpecialized equipment needed
Carbamoyl ChlorideChemoselective Boc installationTriphosgene handling hazards

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the bicyclic octahydrocyclopenta[c]pyrrole core in this compound?

  • Methodology : The bicyclic core is typically synthesized via intramolecular cyclization reactions. For example, a ring-closing metathesis (RCM) or a [3+2] cycloaddition can form the fused pyrrolidine-cyclopentane system. The Boc-protected amino group is introduced early via tert-butoxycarbonyl (Boc) protection of a primary amine intermediate, as seen in structurally related compounds like tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate . Post-cyclization, esterification with methyl chloroformate finalizes the carboxylate moiety.
  • Key Considerations : Solvent polarity and temperature critically influence cyclization efficiency. Use of Grubbs catalysts for RCM requires inert atmospheres to prevent decomposition .

Q. How is the stereochemical integrity of the compound verified during synthesis?

  • Methodology : Stereochemistry is confirmed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and 2D NMR techniques (NOESY/ROESY) to detect through-space correlations between protons. For example, NOE interactions between the Boc-protected NH and adjacent cyclopentane protons validate the 3aR,5R,6aR configuration . X-ray crystallography provides definitive proof but requires high-purity crystalline material .
  • Data Interpretation : Discrepancies in coupling constants (e.g., JJ-values in 1H^1H NMR) may indicate diastereomer contamination, necessitating reprocessing via recrystallization or column chromatography .

Q. What analytical techniques are critical for characterizing the compound’s purity and structure?

  • Methodology :

  • LC-MS/HRMS : Confirms molecular weight (e.g., exact mass for C15H24N2O4\text{C}_{15}\text{H}_{24}\text{N}_2\text{O}_4: 296.1738) and detects impurities.
  • 1H^1H/13C^{13}\text{C} NMR : Assigns proton environments (e.g., methyl ester at ~3.6 ppm) and quaternary carbons.
  • IR Spectroscopy : Identifies carbonyl stretches (Boc C=O at ~1680–1720 cm1^{-1}, ester C=O at ~1740 cm1^{-1}) .
    • Validation : Cross-referencing with databases like ECHA ensures alignment with reported spectral data for analogous compounds .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the stereoselectivity of key synthetic steps?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in cyclization steps. For instance, calculating activation energies for competing endo vs. exo pathways clarifies stereochemical outcomes. Molecular dynamics simulations optimize solvent effects on reaction trajectories .
  • Case Study : ICReDD’s integrated computational-experimental workflows use quantum mechanics/molecular mechanics (QM/MM) to screen catalysts (e.g., chiral Ru complexes) for enantioselective RCM, reducing trial-and-error experimentation .

Q. What methodologies resolve discrepancies in diastereomeric ratios reported across synthetic routes?

  • Methodology : Systematic variation of reaction parameters (e.g., temperature, catalyst loading) identifies outliers. For example, elevated temperatures may favor epimerization at C5, increasing undesired diastereomers. Kinetic vs. thermodynamic control is assessed via time-course NMR monitoring .
  • Data Analysis : Multivariate analysis (e.g., PCA or PLS regression) correlates diastereomer ratios with reaction variables, enabling predictive modeling for optimal conditions .

Q. What are the challenges in maintaining enantiomeric purity during scale-up?

  • Methodology : Lab-scale chiral resolution (e.g., diastereomeric salt formation with L-tartaric acid) may fail at larger scales due to solubility limitations. Continuous-flow reactors with immobilized chiral catalysts (e.g., Pd/BINAP systems) improve consistency by minimizing batch-to-batch variability .
  • Process Optimization : In-line PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, monitor enantiomeric excess (ee) in real time, allowing dynamic adjustments to reaction parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.